

Physicochemical Properties of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetyl-5-fluoro-1H-indazole

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This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Acetyl-5-fluoro-1H-indazole**. Due to its role as a key synthetic intermediate, publicly available experimental data on the final acetylated product is limited. Therefore, for comparative purposes, this guide also includes experimentally determined properties of its precursor, 5-fluoro-1H-indazole. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to enable researchers to characterize this compound in-house.

Core Physicochemical Data

The following table summarizes the available quantitative data for **1-Acetyl-5-fluoro-1H-indazole** and the related compound 5-fluoro-1H-indazole. This allows for a structured comparison of their fundamental properties.

Property	1-Acetyl-5-fluoro-1H-indazole	5-Fluoro-1H-indazole	Data Type
Molecular Formula	C ₉ H ₇ FN ₂ O	C ₇ H ₅ FN ₂ [1] [2]	-
Molecular Weight	178.16 g/mol	136.13 g/mol [1] [2] [3]	-
CAS Number	141071-11-6	348-26-5 [1] [2] [3]	-
Melting Point	Not available	119-125 °C [1] [4]	Experimental
Boiling Point	Predicted: 337.9±22.0 °C	Predicted: 274.9±13.0 °C [4]	Predicted
Solubility	Not available	Slightly soluble in DMSO and Methanol [5]	Experimental
pKa	Predicted: -1.33±0.10	Predicted: 12.90±0.40 [4]	Predicted
logP	Not available	2.3 (XLogP3) [3]	Computed

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and can be adapted for the specific analysis of **1-Acetyl-5-fluoro-1H-indazole**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.[\[6\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[\[6\]](#)
- Thermometer

- Spatula
- Mortar and pestle (optional, for pulverizing the sample)

Procedure:

- Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the closed end.[\[6\]](#)[\[7\]](#) The sample height in the capillary should be approximately 1-2 mm.[\[6\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder to ensure accurate temperature reading of the block.
- Heating: The apparatus is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[\[7\]](#) A rapid initial heating can be done to determine an approximate melting point, followed by a slower, more accurate measurement.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[\[7\]](#)[\[8\]](#) A pure compound will typically have a sharp melting range of 0.5-1.0 °C.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.[\[9\]](#)

Materials:

- Small test tubes
- Vortex mixer
- Pipettes

- Analytical balance
- A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

- Initial Screening: Place a small, weighed amount of the compound (e.g., 1-5 mg) into a test tube.
- Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
- Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[\[10\]](#)
- Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.[\[10\]](#)
- Incremental Solvent Addition: If the compound has not fully dissolved, add the solvent in small, measured increments, mixing thoroughly after each addition, until the solid dissolves or a maximum volume is reached.
- Classification: The solubility can be classified based on the amount of solvent required to dissolve a specific amount of the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).[\[9\]](#) For more rigorous determination, especially for sparingly soluble compounds, techniques like HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the dissolved compound in a saturated solution.[\[11\]](#)

LogP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) is a common indirect method for its estimation.[\[12\]](#)

Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (typically C18) and its known logP value.[\[13\]](#) A calibration curve is

generated using a series of standard compounds with known logP values. The logP of the unknown compound is then interpolated from its retention time on the same column under identical conditions.

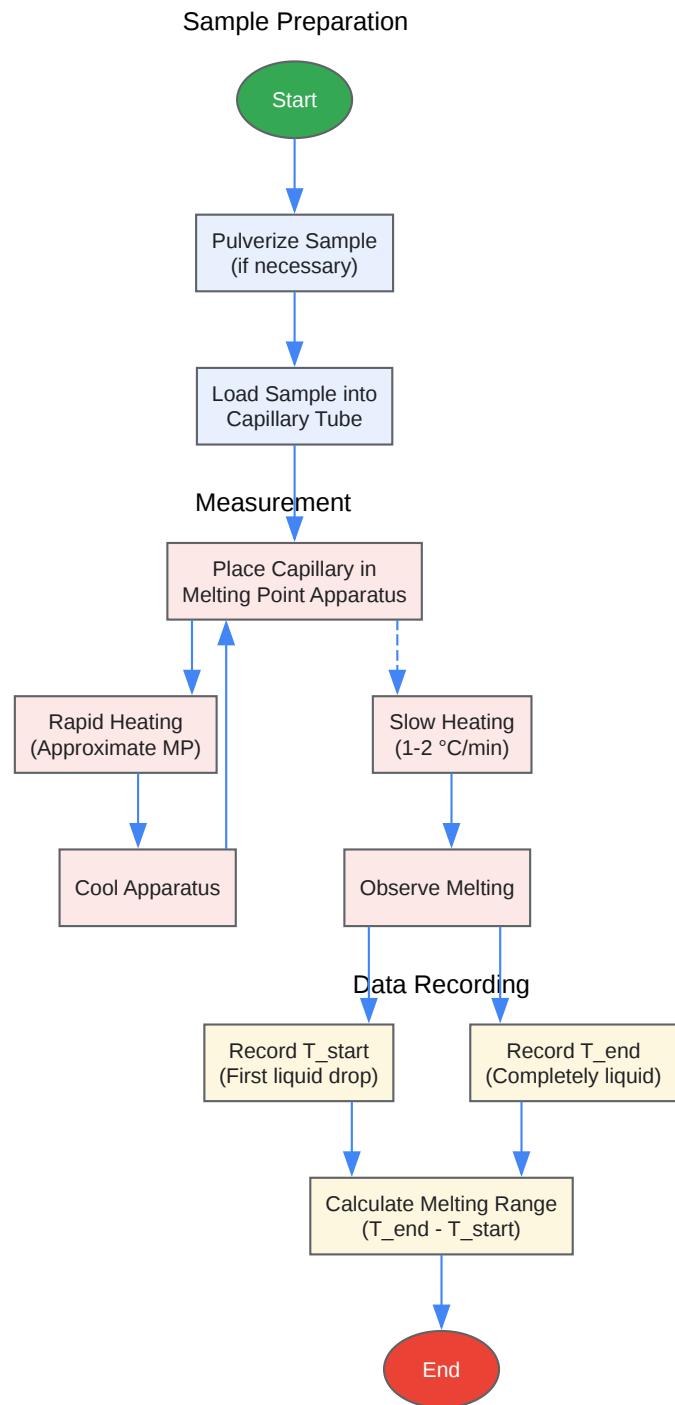
Procedure:

- Preparation of Standards: A series of standard compounds with a range of known logP values are prepared as solutions in a suitable solvent.
- HPLC System Setup:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The composition can be run isocratically or as a gradient.
 - Detector: A UV-Vis detector is commonly employed.
- Calibration Curve Generation: Each standard compound is injected into the HPLC system, and its retention time is recorded. A graph of the logarithm of the capacity factor ($\log k'$) versus the known logP value is plotted to generate a linear calibration curve.[13]
- Sample Analysis: The **1-Acetyl-5-fluoro-1H-indazole** sample is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
- LogP Calculation: The retention time of the sample is used to calculate its k' . The logP of the sample is then determined from the calibration curve.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the melting point of a solid organic compound.

Experimental Workflow for Melting Point Determination

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Caption: Workflow for Melting Point Determination.

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